3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-14-7-12-18(13-15(14)2)32(30,31)23-22-26-21(25-17-10-8-16(24)9-11-17)19-5-3-4-6-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWKRIIJJQRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the quinazoline moiety: This step often involves the use of quinazoline derivatives and suitable coupling reactions.
Sulfonylation and fluorination:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the triazoloquinazoline backbone but differ in sulfonyl and amine substituents, leading to variations in physicochemical and biological properties:
Physicochemical Properties
- Steric Hindrance : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces greater steric bulk than phenylsulfonyl () or 2,5-dimethylbenzenesulfonyl (), which may limit off-target interactions .
- Solubility : The 4-fluorophenylamine group reduces aqueous solubility compared to the ethoxy group in but improves lipid bilayer penetration .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazoloquinazoline class and features a unique combination of substituents that enhance its reactivity and biological profile.
Chemical Structure and Properties
The structure of this compound includes a triazole ring fused with a quinazoline moiety, along with a sulfonyl group and a fluorophenyl substituent. These structural elements are crucial for its interaction with biological targets.
| Component | Description |
|---|---|
| Triazole Ring | Provides stability and potential for hydrogen bonding. |
| Quinazoline Core | Associated with diverse biological activities including anticancer properties. |
| Sulfonyl Group | Enhances solubility and may influence enzyme interactions. |
| Fluorophenyl Substituent | Modifies electronic properties, potentially improving binding affinity to targets. |
Anticancer Potential
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It is believed to inhibit specific enzymes or receptors involved in cell growth and division, thereby modulating cellular pathways linked to cancer progression. For instance, preliminary studies have shown its ability to interfere with pathways critical for tumor cell survival.
- Mechanism of Action : The exact mechanisms are still under investigation; however, it is hypothesized that the compound may induce apoptosis in cancer cells by disrupting signaling pathways associated with cell proliferation.
Enzyme Inhibition
The compound's interactions with various enzymes have been a focus of study. It appears to bind selectively to certain targets involved in metabolic processes, which could lead to the development of new therapeutic agents.
- Target Enzymes : Potential targets include kinases and phosphatases that play crucial roles in signal transduction pathways.
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of the compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 values indicated significant potency compared to standard chemotherapeutics.
- Mechanistic Insights : Further investigations using molecular docking simulations suggested that the compound effectively binds to the ATP-binding site of specific kinases, leading to an inhibition of downstream signaling pathways associated with tumor growth.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds in terms of structure and activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-A]quinazolin-5-amine | Contains a phenylsulfonyl group | Potential enzyme inhibition |
| 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-[1H]-triazole | Different substituents on the triazole ring | Antimicrobial properties |
| Quinazolinones | Core quinazoline structure with varied substituents | Diverse biological activities including anticancer |
Q & A
Basic: What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. A common approach is nucleophilic substitution at the triazoloquinazoline core. For example:
- Step 1 : React a halogenated triazoloquinazoline (e.g., 7-chloro derivative) with 4-fluoroaniline under reflux in ethanol to introduce the N-(4-fluorophenyl) group .
- Step 2 : Sulfonylation using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonyl moiety.
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) ensures high purity .
Basic: What safety protocols are critical during handling?
- Storage : Store in airtight containers at –20°C, protected from moisture and heat (P210 guidelines) .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation or skin contact (P201/P202 protocols) .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can contradictory NMR and X-ray crystallography data be resolved?
Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects.
- Mitigation : Perform DFT calculations to model solution-phase conformers and compare with crystallographic data .
- Validation : Use variable-temperature NMR to assess dynamic behavior in solution .
Advanced: What strategies improve synthetic yield and selectivity?
- Optimize Reaction Conditions : Increase amine nucleophilicity by using polar aprotic solvents (e.g., DMF) or microwave-assisted heating .
- Catalysis : Employ transition-metal catalysts (e.g., CuI) to enhance regioselectivity during triazole formation .
- Byproduct Analysis : Monitor reactions via TLC/HPLC to identify side products (e.g., over-sulfonylated derivatives) .
Basic: Which characterization techniques are essential for structural confirmation?
- NMR Spectroscopy : - and -NMR to verify substituent integration and coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen bonding) .
Advanced: How to design assays for evaluating biological activity?
- Target Selection : Prioritize kinases or phosphodiesterases based on structural analogs (e.g., triazoloquinazoline inhibitors) .
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with IC determination. Include controls like staurosporine for validation .
- Cytotoxicity Screening : Test on Daphnia magna or human cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How to analyze degradation products under varying pH/temperature?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- Analytical Tools : UPLC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide or fluorophenyl cleavage) .
- Kinetic Modeling : Plot degradation rates to predict shelf-life under storage conditions .
Basic: Which solvents are compatible for solubility testing?
- Polar Solvents : DMSO or ethanol (used in synthesis) are preferred for stock solutions .
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with co-solvents (e.g., <1% Tween-80) for biological assays .
Advanced: What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Train models on triazoloquinazoline derivatives to correlate substituent effects (e.g., sulfonyl groups) with bioactivity .
Advanced: How to address low solubility in pharmacological assays?
- Formulation Strategies : Use cyclodextrin inclusion complexes or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
